2-(Cyclopentyloxy)phenol

Overview

Description

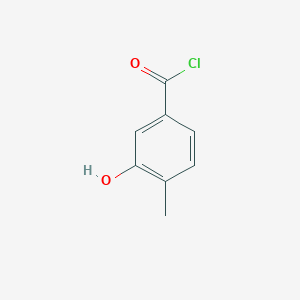

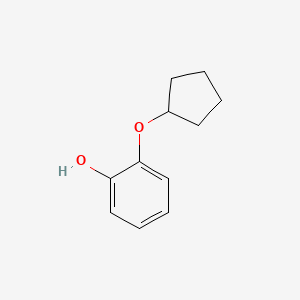

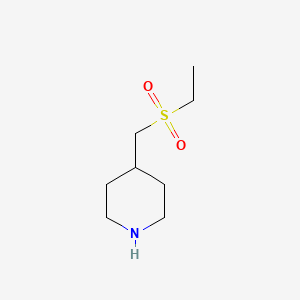

2-(Cyclopentyloxy)phenol is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . The compound is characterized by the presence of a phenol group (an aromatic ring with a hydroxyl group) and a cyclopentyloxy group .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group and a cyclopentyloxy group . The InChI string representation of the compound isInChI=1S/C11H14O2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 . The compound’s canonical SMILES representation is C1CCC(C1)OC2=CC=CC=C2O . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 178.23 g/mol, a XLogP3-AA of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The compound also has a topological polar surface area of 29.5 Ų .Scientific Research Applications

Synthesis of Antihypertensive Drugs

Regioselective Alkylation of Phenol with Cyclopentanol This research focuses on the efficient synthesis of 1-(2-cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]propan-2-ol {(S)-penbutolol}, a significant antihypertensive drug, through the regioselective alkylation of phenol with cyclopentanol over Montmorillonite K10 clay. The synthesis process involves five steps starting from 2-cyclopentylphenol, leveraging Sharpless asymmetric dihydroxylation (Phukan & Sudalai, 1999).

Interaction with Hepatic CYP Activity

Modulation of Rat Hepatic CYP1A and 2C Activity Honokiol and magnolol, major active polyphenol constituents of Magnolia officinalis, were studied for their effects on hepatic CYP1A and 2C-mediated metabolism. The study revealed that these phytochemicals inhibited CYP1A activity more potently than CYP2C, significantly impacting the pharmacokinetics of specific drugs in vivo. These findings are crucial for understanding drug interactions involving Magnolia officinalis (Kim et al., 2018).

Anticancer Activity of Phenolic Compounds

Structure-Activity Study of Phenolic Acids Research into various phenolic acids, specifically caffeic and gallic acid derivatives, uncovered their potential antiproliferative and cytotoxic properties against different human cancer cell lines. The study highlighted significant specificity of action and revealed that trihydroxylated derivatives were more effective than dihydroxylated ones, offering insights into the design of new anticancer drugs (Gomes et al., 2003).

Modulation of Inflammatory Pathways

Intracellular Signaling Pathways Modulated by Phenolic Compounds Phenolic compounds from natural sources have been shown to modulate various signaling pathways associated with chronic inflammation, a factor in many chronic illnesses. The study highlights how phenolic compounds impact nuclear factors like NF-κB, AP-1, PPAR, and Nrf2, as well as different protein kinases, providing a foundation for new anti-inflammatory drug discovery (Costa et al., 2012).

Mechanism of Action

Mode of Action

They can also act as antioxidants, neutralizing harmful free radicals in the body .

Biochemical Pathways

Phenolic compounds, in general, are known to influence several biochemical pathways. They are synthesized via the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and gut microbiota .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Cyclopentyloxy)phenol . Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Additionally, the compound’s interaction with the environment can influence its bioavailability and overall effect .

Future Directions

Phenolic compounds, including 2-(Cyclopentyloxy)phenol, have drawn increasing attention due to their potent antioxidant properties and their marked effects in the prevention of various oxidative stress associated diseases such as cancer . Future research may focus on the development of new antimicrobial molecules, the enhancement of their antioxidant properties through functionalization, and their potential applications in medicine .

Biochemical Analysis

Biochemical Properties

2-(Cyclopentyloxy)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, phenolic compounds, including this compound, are known to exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress . This compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, this compound can bind to proteins and modulate their activity, contributing to its biological effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, phenolic compounds can activate or inhibit signaling pathways such as the MAPK and NF-κB pathways, which are involved in cell proliferation, differentiation, and apoptosis . This compound may also affect gene expression by regulating transcription factors and epigenetic modifications. Furthermore, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes and the production of reactive oxygen species (ROS).

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, this compound may inhibit the activity of COX and LOX enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can modulate the expression of genes involved in oxidative stress and inflammation by interacting with transcription factors such as Nrf2 and NF-κB. These interactions contribute to the overall biological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Phenolic compounds are generally stable under acidic conditions but may degrade in alkaline and neutral media . Over time, this compound may undergo chemical modifications that affect its biological activity. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell proliferation, apoptosis, and oxidative stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At high doses, it may cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects may be observed, where a certain dosage level is required to elicit a biological response. It is essential to determine the optimal dosage range for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. Phenolic compounds are metabolized by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases (UGTs), which facilitate their conversion into more water-soluble metabolites for excretion . These metabolic pathways may also involve the conjugation of this compound with glucuronic acid, sulfate, or glutathione. The interactions of this compound with metabolic enzymes can influence its bioavailability and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Phenolic compounds can be transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its biological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be localized to specific cellular compartments, such as the cytosol, nucleus, or mitochondria, depending on its targeting signals and post-translational modifications . For example, phenolic compounds with specific targeting signals may be directed to the mitochondria, where they can modulate mitochondrial function and oxidative stress responses. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name |

2-cyclopentyloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBCPAOEBIGWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Amino-2-pyridinyl)amino]-1-propanol](/img/structure/B1385956.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1385962.png)

![{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine](/img/structure/B1385966.png)

![Ethanamine,2-[(3-chlorophenyl)sulfonyl]-](/img/structure/B1385969.png)

![1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385972.png)